methyl 3-(3-methoxypyridin-2-yl)-3-oxopropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-(3-methoxypyridin-2-yl)-3-oxopropanoate is an organic compound that belongs to the class of esters It features a pyridine ring substituted with a methoxy group at the third position and an ester functional group at the third position of the propanoate chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(3-methoxypyridin-2-yl)-3-oxopropanoate can be achieved through several synthetic routes. One common method involves the esterification of 3-(3-methoxypyridin-2-yl)-3-oxopropanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 3-(3-methoxypyridin-2-yl)-3-oxopropanoate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of 3-(3-hydroxypyridin-2-yl)-3-oxopropanoate.
Reduction: The ester functional group can be reduced to an alcohol, resulting in the formation of 3-(3-methoxypyridin-2-yl)-3-hydroxypropanoate.
Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as halides (e.g., NaCl, NaBr) or alkylating agents (e.g., alkyl halides) are employed in substitution reactions.
Major Products Formed
Oxidation: 3-(3-hydroxypyridin-2-yl)-3-oxopropanoate
Reduction: 3-(3-methoxypyridin-2-yl)-3-hydroxypropanoate
Substitution: Various substituted derivatives depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
Methyl 3-(3-methoxypyridin-2-yl)-3-oxopropanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.
Industry: It is used in the production of fine chemicals and as a building block in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of methyl 3-(3-methoxypyridin-2-yl)-3-oxopropanoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The methoxy and ester functional groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 3-(3-hydroxypyridin-2-yl)-3-oxopropanoate: Similar structure but with a hydroxyl group instead of a methoxy group.
Ethyl 3-(3-methoxypyridin-2-yl)-3-oxopropanoate: Similar structure but with an ethyl ester instead of a methyl ester.
Methyl 3-(2-methoxypyridin-3-yl)-3-oxopropanoate: Similar structure but with the methoxy group at a different position on the pyridine ring.
Uniqueness
Methyl 3-(3-methoxypyridin-2-yl)-3-oxopropanoate is unique due to the specific positioning of the methoxy group on the pyridine ring and the ester functional group on the propanoate chain. This unique structure can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.
Eigenschaften
{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl 3-(3-methoxypyridin-2-yl)-3-oxopropanoate involves the reaction of 3-methoxypyridine-2-carbaldehyde with ethyl acetoacetate in the presence of a base to form the corresponding enolate. The enolate is then alkylated with methyl iodide to give the desired product.", "Starting Materials": [ "3-methoxypyridine-2-carbaldehyde", "ethyl acetoacetate", "base", "methyl iodide" ], "Reaction": [ "Step 1: Add ethyl acetoacetate to a solution of 3-methoxypyridine-2-carbaldehyde in the presence of a base such as sodium ethoxide or potassium tert-butoxide.", "Step 2: Heat the mixture to reflux for several hours until the reaction is complete.", "Step 3: Allow the reaction mixture to cool and then add water to quench the reaction.", "Step 4: Extract the product with an organic solvent such as diethyl ether or dichloromethane.", "Step 5: Dry the organic layer over anhydrous magnesium sulfate and filter the solution.", "Step 6: Concentrate the solution under reduced pressure to obtain the crude product.", "Step 7: Purify the crude product by column chromatography using a suitable solvent system.", "Step 8: Alkylate the purified enolate with methyl iodide in the presence of a base such as potassium carbonate or sodium hydride.", "Step 9: Work up the reaction mixture by quenching with water and extracting the product with an organic solvent.", "Step 10: Dry the organic layer over anhydrous magnesium sulfate and filter the solution.", "Step 11: Concentrate the solution under reduced pressure to obtain the crude product.", "Step 12: Purify the crude product by column chromatography using a suitable solvent system." ] } | |
CAS-Nummer |
1512587-87-9 |
Molekularformel |
C10H11NO4 |
Molekulargewicht |
209.20 g/mol |
IUPAC-Name |
methyl 3-(3-methoxypyridin-2-yl)-3-oxopropanoate |
InChI |
InChI=1S/C10H11NO4/c1-14-8-4-3-5-11-10(8)7(12)6-9(13)15-2/h3-5H,6H2,1-2H3 |
InChI-Schlüssel |
RTIVQGYAJDFBJU-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(N=CC=C1)C(=O)CC(=O)OC |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.